molecular formula C16H15N3O4 B2741347 3,5-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1105206-80-1

3,5-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

Cat. No.: B2741347
CAS No.: 1105206-80-1
M. Wt: 313.313
InChI Key: ZLMILSDIJAITIF-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a fused oxazolo-pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of methoxy groups at the 3 and 5 positions. The oxazolo-pyridine ring is then fused to the benzamide through a series of cyclization reactions. Common reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often using halogenating agents or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic and industrial applications.

Properties

IUPAC Name

3,5-dimethoxy-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-9-4-5-13-14(19-23-16(13)17-9)18-15(20)10-6-11(21-2)8-12(7-10)22-3/h4-8H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMILSDIJAITIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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